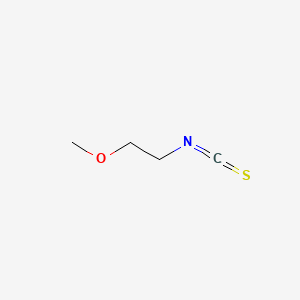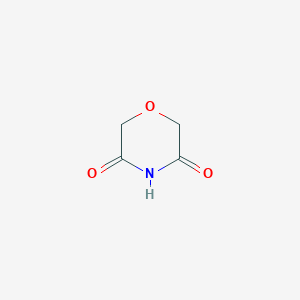
Morpholine-3,5-dione
Vue d'ensemble
Description
Morpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a powder with a melting point of 142-145°C .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Morpholine-3,5-dione consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . The most recent advances in the synthesis of morpholines and related compounds have been realized using vinyl sulfonium salts .Physical And Chemical Properties Analysis
Morpholine-3,5-dione is a powder with a melting point of 142-145°C . It has a molecular weight of 115.09 .Applications De Recherche Scientifique
Morpholine-3,5-dione: A Comprehensive Analysis of Scientific Research Applications:
Organic Synthesis: Catalysts and Ligands
In organic chemistry, Morpholine-3,5-dione serves as a catalyst and ligand in asymmetric additions, cyclizations, aldolizations, and cross-couplings. It is particularly noted for its use in the synthesis of γ-lactones, δ-lactones, lactams, and in Buchwald–Hartwig amination .
Medicinal Chemistry: CNS Drugs
The morpholine moiety is valued in medicinal chemistry for its ability to modulate hydrophilic-lipophilic balance, improve metabolic stability, increase potency, and enhance pharmacokinetic properties, especially for central nervous system (CNS) drugs .
Materials Science: Biocompatibility
Research has been conducted on copolymers synthesized with Morpholine-3,5-dione for their biocompatibility. These studies are crucial for developing materials that can be safely used in medical applications .
Synthesis Strategies: SnAP and SLAP
Recent advances in chemistry have introduced new strategies like stannyl amine protocol (SnAP) and silicon amine protocol (SLAP) for the synthesis of morpholine motifs using Morpholine-3,5-dione .
Safety and Hazards
Mécanisme D'action
Target of Action
Morpholine derivatives, which include morpholine-3,5-dione, are known to be biologically active and are often found in pharmaceuticals
Mode of Action
Morpholine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of Morpholine-3,5-dione with its targets and the resulting changes require further investigation.
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Morpholine derivatives are known to have a broad spectrum of pharmacological activities , suggesting that Morpholine-3,5-dione may have multiple effects at the molecular and cellular level
Propriétés
IUPAC Name |
morpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJVDHGJCYEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327103 | |
| Record name | morpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3,5-dione | |
CAS RN |
4430-05-1 | |
| Record name | morpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is morpholine-3,5-dione utilized in oligonucleotide synthesis?
A1: Morpholine-3,5-dione derivatives, particularly 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, play a crucial role in synthesizing oligonucleotides and their phosphorothioate analogs []. This specific derivative acts as a sulfur-transfer reagent in a method employing H-phosphonate chemistry. The process involves coupling reactions with bis(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by the introduction of sulfur using the morpholine-3,5-dione derivative. This results in nearly quantitative yields of the desired oligonucleotide phosphorothioates.
Q2: Can morpholine-3,5-dione be used to access other heterocyclic systems?
A2: Yes, research indicates that N-Boc morpholine-3,5-dione serves as a precursor for synthesizing various 1,4-oxazine derivatives []. This is achieved by first converting the morpholine-3,5-dione derivative into the corresponding bisvinylphosphate. This intermediate then undergoes palladium-catalyzed reactions, such as reduction, Suzuki coupling, and Stille coupling. These reactions lead to the formation of 1,4-oxazine and its 3,5-disubstituted derivatives in good yields, which can be further functionalized.
Q3: Are there any structural studies on morpholine-3,5-dione derivatives?
A3: While not directly focused on its reactivity, research on the crystal structure of 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione reveals that it exhibits C—H⋯π interactions, contributing to its overall stability within the crystal lattice []. This information, while seemingly basic, can be valuable when considering the design and synthesis of more complex molecules incorporating the morpholine-3,5-dione scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



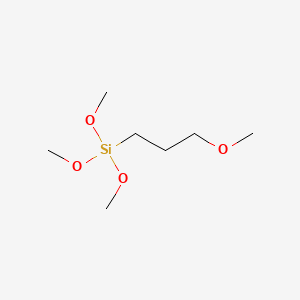

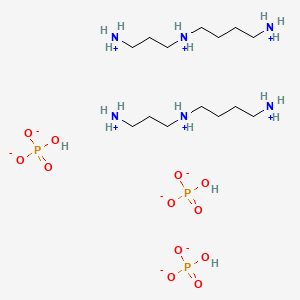


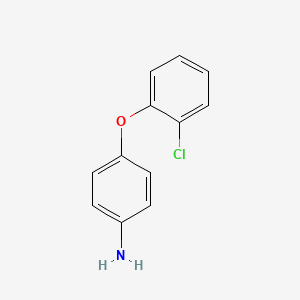
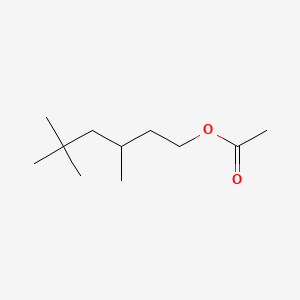

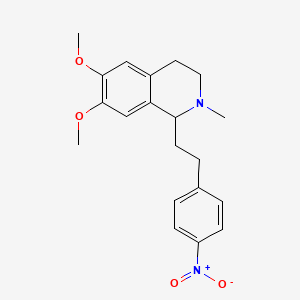



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)
